molecular formula C9H8FN5 B1600928 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine CAS No. 30530-44-0

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Cat. No. B1600928
CAS RN: 30530-44-0
M. Wt: 205.19 g/mol
InChI Key: UPQUQQDAZPFXCH-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, also known as 4-Fluoro-2,6-diaminopyrimidine, is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic aromatic compound with a unique structure that can be used to synthesize various materials and compounds. The compound has been extensively studied due to its diverse applications in the field of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: This compound is a derivative of pyrimidines, which are known to have a range of pharmacological effects including anti-inflammatory properties. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The synthesis of these compounds involves various chemical reactions, including chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection .
  • Results or Outcomes: In vivo anti-inflammatory activity and COX-2 inhibitory potential of the target compounds were investigated via carrageenan-induced rat paw edema model and EIA kit, respectively .

2. Anti-Tubercular Applications

  • Summary of Application: This compound has been synthesized and tested for its anti-tubercular activity against Mycobacterium tuberculosis (Mtb). The dihydrofolate reductase in Mtb (mt-DHFR) is believed to be an important drug target in anti-TB drug development .
  • Methods of Application: The synthesis of these compounds was carried out in five steps—chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection—with 2,4-diamino-6-hydroxypyrimidine as the starting material .
  • Results or Outcomes: Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

3. Antioxidant Applications

  • Summary of Application: Pyrimidines, including this compound, are known to exhibit a range of pharmacological effects, including antioxidant properties .
  • Methods of Application: The synthesis of these compounds involves various chemical reactions, including chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

4. Anticancer Applications

  • Summary of Application: This compound has been synthesized and tested for its anticancer activity. Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .
  • Methods of Application: The synthesis of these compounds was carried out in five steps—chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection—with 2,4-diamino-6-hydroxypyrimidine as the starting material .
  • Results or Outcomes: Among the synthesized compounds, some showed a good anticancer activity .

properties

IUPAC Name

6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQUQQDAZPFXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464366
Record name 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

CAS RN

30530-44-0
Record name 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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